molecular formula C4H4BF3N2O2 B13568306 (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid

(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13568306
M. Wt: 179.90 g/mol
InChI Key: LICBRTVRSOWOHF-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides a straightforward approach to obtaining the desired boronic acid derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis, such as Suzuki-Miyaura coupling, can be applied. This involves the use of palladium catalysts and appropriate boron reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and complex organic molecules used in pharmaceuticals and materials science .

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid exerts its effects involves its ability to participate in various catalytic cycles, particularly in cross-coupling reactions. The boronic acid group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the compound’s role in synthesizing complex organic molecules .

Comparison with Similar Compounds

Uniqueness: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable tool in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C4H4BF3N2O2

Molecular Weight

179.90 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid

InChI

InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-9-10-3(2)5(11)12/h1,11-12H,(H,9,10)

InChI Key

LICBRTVRSOWOHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NN1)C(F)(F)F)(O)O

Origin of Product

United States

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